5beta-Cyprinol sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

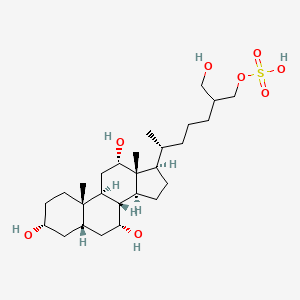

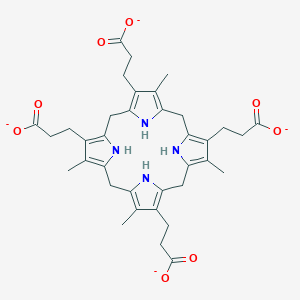

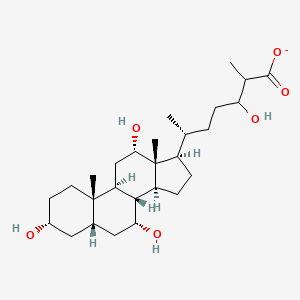

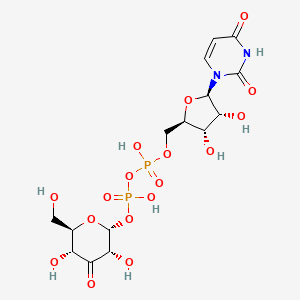

5beta-cyprinol sulfate is a steroid sulfate that is the sulfuric ester derivative of 5beta-cyprinol. It is a steroid sulfate, a 3alpha-hydroxy steroid, a 7alpha-hydroxy steroid, a 12alpha-hydroxy steroid and a 26-hydroxy steroid. It derives from a 5beta-cyprinol.

Applications De Recherche Scientifique

Physicochemical and Physiological Properties

5beta-Cyprinol sulfate, isolated from the bile of the Asiatic carp (Cyprinus carpio), demonstrates significant physicochemical and physiological properties. It exhibits surface activity, forms micelles, and efficiently solubilizes monooleylglycerol. Its critical micellization concentration was determined to be around 1.5 mM to 4 mM. However, it is noted for being hemolytic, cholestatic, and toxic when infused intravenously into rats, indicating limited biotransformation and poor transportation compared to taurocholate (Goto et al., 2003).

Sulfotransferases in Zebrafish

In zebrafish (Danio rerio), 5alpha-Cyprinol 27-sulfate is the major biliary bile salt. Research identified the zebrafish cytosolic sulfotransferase enzymes capable of sulfating 5alpha-cyprinol. Two Sult2 subfamily members, Sult2st2 and Sult2st3, were identified as major 5alpha-cyprinol-sulfating enzymes, with distinct catalytic properties compared to their human counterparts (Kurogi et al., 2017).

Induction of Diel Vertical Migration in Daphnia

A fascinating application is the role of 5alpha-cyprinol sulfate in aquatic ecosystems. It was identified as the kairomone inducing diel vertical migration (DVM) in Daphnia at picomolar concentrations. This discovery is significant for understanding behavioral predator-avoidance mechanisms in aquatic environments (Hahn et al., 2019).

Metabolomics in Type-2 Diabetes

In the context of metabolic disorders like Type-2 Diabetes Mellitus (T2DM), the study of fecal extracts from diabetic mice showed significant alterations in various metabolites, including 5beta-Cyprinol sulfate. These findings highlight the influence of T2DM on the gastrointestinal tract environment and the resulting impact on metabolic pathways (Walker et al., 2014).

Enhancement of Mucosal Membrane Permeability

5alpha-Cyprinol sulfate has been shown to significantly enhance the rectal membrane permeability to sodium ampicillin in rats, even at low concentrations. This property could be crucial for the delivery of water-soluble compounds through mucosal membranes (Murakami et al., 2000).

Propriétés

Nom du produit |

5beta-Cyprinol sulfate |

|---|---|

Formule moléculaire |

C27H48O8S |

Poids moléculaire |

532.7 g/mol |

Nom IUPAC |

[(6R)-2-(hydroxymethyl)-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptyl] hydrogen sulfate |

InChI |

InChI=1S/C27H48O8S/c1-16(5-4-6-17(14-28)15-35-36(32,33)34)20-7-8-21-25-22(13-24(31)27(20,21)3)26(2)10-9-19(29)11-18(26)12-23(25)30/h16-25,28-31H,4-15H2,1-3H3,(H,32,33,34)/t16-,17?,18+,19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 |

Clé InChI |

KAOLEMQCYWHOJQ-SWNQZQHISA-N |

SMILES isomérique |

C[C@H](CCCC(CO)COS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |

SMILES canonique |

CC(CCCC(CO)COS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,10R)-10-butyl-12-hydroxy-8-(methoxymethyl)-4-phenyl-11-oxa-2,4,6-triaza-12-boratricyclo[7.4.0.02,6]tridec-8-ene-3,5-dione](/img/structure/B1261973.png)